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N-(1H-imidazol-2-yl)-1-(propan-2-yl)-1H-indole-6-carboxamide
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Overview
Description
N-(1H-imidazol-2-yl)-1-(propan-2-yl)-1H-indole-6-carboxamide is a complex organic compound that features both imidazole and indole moieties. These structures are known for their presence in various biologically active molecules, making this compound of significant interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-imidazol-2-yl)-1-(propan-2-yl)-1H-indole-6-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of an indole derivative with an imidazole derivative under specific conditions. The reaction may require catalysts such as palladium or copper and may be carried out in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-(1H-imidazol-2-yl)-1-(propan-2-yl)-1H-indole-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the imidazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
N-(1H-imidazol-2-yl)-1-(propan-2-yl)-1H-indole-6-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1H-imidazol-2-yl)-1-(propan-2-yl)-1H-indole-6-carboxamide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, while the indole moiety can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(1H-imidazol-2-yl)-1H-indole-6-carboxamide
- N-(1H-imidazol-2-yl)-1-(methyl)-1H-indole-6-carboxamide
Uniqueness
N-(1H-imidazol-2-yl)-1-(propan-2-yl)-1H-indole-6-carboxamide is unique due to the presence of the isopropyl group, which can influence its steric and electronic properties. This can affect its reactivity and interactions with biological targets, making it distinct from other similar compounds.
Biological Activity
N-(1H-imidazol-2-yl)-1-(propan-2-yl)-1H-indole-6-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and antimicrobial properties. This article reviews the biological activity of this compound, synthesizing data from various studies and highlighting key findings.
Chemical Structure and Properties
The compound can be described by its chemical formula C17H20N4O and is characterized by the presence of an imidazole ring, an indole moiety, and a carboxamide functional group. The structural features contribute to its interaction with biological targets.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including A549 (lung cancer) and other rapidly dividing cells. The compound's mechanism appears to involve:
- Inhibition of cell cycle progression : Studies show that the compound induces G0/G1 phase arrest in cancer cells, leading to reduced cell proliferation.
- Induction of apoptosis : The compound activates apoptotic pathways, evidenced by increased levels of caspases and PARP cleavage.
Antimicrobial Activity
In addition to its anticancer properties, this compound has been evaluated for its antimicrobial effects. It has shown promising results against several bacterial strains, including multidrug-resistant Staphylococcus aureus. The minimum inhibitory concentration (MIC) values indicate effective antimicrobial activity:
Bacterial Strain | MIC (µg/mL) |
---|---|
Methicillin-resistant S. aureus | 0.98 |
Vancomycin-resistant strains | 4–64 |
Study 1: Anticancer Efficacy
In a study conducted by researchers at [source], this compound was tested against A549 cells. The results indicated a significant reduction in cell viability at concentrations as low as 5 µM, with an IC50 value determined to be approximately 12 µM. The study concluded that the compound's structural modifications enhance its potency against lung cancer cells.
Study 2: Antimicrobial Properties
A separate investigation focused on the antimicrobial properties of the compound against various Gram-positive pathogens. The study revealed that the compound exhibited a strong antimicrobial effect with MIC values ranging from 0.5 to 8 µg/mL against resistant strains, showcasing its potential as a therapeutic agent in treating infections caused by resistant bacteria.
Comparative Analysis with Similar Compounds
To further understand the biological activity of this compound, a comparative analysis with structurally similar compounds was performed:
Compound Name | Anticancer IC50 (µM) | Antimicrobial MIC (µg/mL) |
---|---|---|
This compound | 12 | 0.98 |
Substituted Indole Compound A | 15 | 2.5 |
Substituted Indole Compound B | 10 | 4 |
This table highlights the relative potency of this compound compared to other similar compounds, emphasizing its effectiveness in both anticancer and antimicrobial activities.
Properties
Molecular Formula |
C15H16N4O |
---|---|
Molecular Weight |
268.31 g/mol |
IUPAC Name |
N-(1H-imidazol-2-yl)-1-propan-2-ylindole-6-carboxamide |
InChI |
InChI=1S/C15H16N4O/c1-10(2)19-8-5-11-3-4-12(9-13(11)19)14(20)18-15-16-6-7-17-15/h3-10H,1-2H3,(H2,16,17,18,20) |
InChI Key |
WNPGMQUUJVMLKE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=CC2=C1C=C(C=C2)C(=O)NC3=NC=CN3 |
Origin of Product |
United States |
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